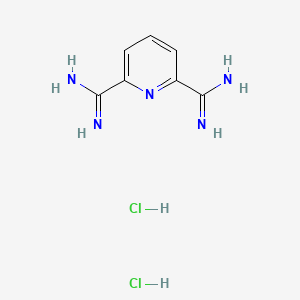

Pyridine-2,6-dicarboximidamide;dihydrochloride

Overview

Description

Pyridine-2,6-dicarboximidamide Dihydrochloride is a chemical compound with the molecular formula C7H9N5·2HCl . It is a solid substance at 20 degrees Celsius and appears as a white to light yellow powder or crystal .

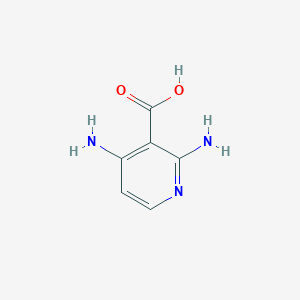

Molecular Structure Analysis

The molecular weight of Pyridine-2,6-dicarboximidamide Dihydrochloride is 236.10 . The exact structure is not provided in the search results.Chemical Reactions Analysis

This compound is used as a ligand for nickel catalysis, enabling nickel-catalyzed cross-coupling of diverse basic nitrogen heterocycles with primary and secondary alkyl halides .Physical and Chemical Properties Analysis

Pyridine-2,6-dicarboximidamide Dihydrochloride is a solid at 20 degrees Celsius . It appears as a white to light yellow powder or crystal . It is air sensitive and hygroscopic .Scientific Research Applications

Complexation with Copper(II)

- Pyridine dicarboxamide ligands, including Pyridine-2,6-dicarboximidamide, have been synthesized for complexation with copper(II). These complexes have shown diverse structures and interesting intramolecular hydrogen bonding interactions (Jain et al., 2004).

Luminescent Lanthanide Compounds

- Derivatives of pyridine dicarboximidamides have been used in creating luminescent lanthanide compounds. These compounds are significant for biological sensing and exhibit unique thermal and photochemical properties (Halcrow, 2005).

Biological and Electrochemical Activity

- Research on compounds containing pyridine dicarboximidamides has focused on their preparation, properties, and complex compounds. These studies include exploring their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities (Boča et al., 2011).

Fluorescent Sensing Applications

- Pyridine-2,6-dicarboxamide based scaffolds have been developed as fluorescent probes for detecting Pd2+ ions. These probes have potential applications in paper-strip sensors, polystyrene film-based sensors, and cell imaging (Kumar et al., 2017).

Chemosensor for Fluoride Ions

- Pyridine-2,6-dicarboximidamide has been employed as a chemosensor for the detection of fluoride ions, utilizing UV–vis spectroscopy, fluorescence spectroscopy, and 1H NMR techniques (Chetia & Iyer, 2008).

Coordination Polymers and Metal Complexes

- Various studies have focused on the synthesis and characterization of coordination polymers and metal complexes involving pyridine dicarboximidamides. These studies reveal interesting aspects of their structure, stability, and reactivity (Various Authors, 2001-2020).

Polymer Synthesis and Characterization

- Pyridine-2,6-dicarboximidamide has been used in synthesizing new aromatic poly(amide–imide)s, revealing their potential in creating materials with high thermal stability and good solubility in polar aprotic solvents (Behniafar & Banihashemi, 2004).

Enzyme Inhibitory Activity

- Novel derivatives of pyridine-2,6-dicarboxamide containing sulfonamide groups have been synthesized and evaluated as inhibitors of carbonic anhydrase and cholinesterase, showing promising results comparable to known inhibitors (Stellenboom & Baykan, 2019).

Mechanism of Action

Target of Action

The primary target of Pyridine-2,6-dicarboximidamide Dihydrochloride is nickel . This compound acts as a ligand for nickel catalysis .

Mode of Action

Pyridine-2,6-dicarboximidamide Dihydrochloride interacts with its target, nickel, to enable nickel-catalyzed cross-coupling of diverse basic nitrogen heterocycles with primary and secondary alkyl halides .

Biochemical Pathways

The compound affects the biochemical pathway of cross-coupling reactions . The downstream effects of this pathway involve the formation of C(sp2)-C(sp3) bonds .

Result of Action

The molecular and cellular effects of the compound’s action involve the formation of C(sp2)-C(sp3) bonds . This is achieved through the nickel-catalyzed cross-coupling of diverse basic nitrogen heterocycles with primary and secondary alkyl halides .

Biochemical Analysis

Biochemical Properties

Pyridine-2,6-dicarboximidamide dihydrochloride plays a significant role in biochemical reactions, particularly in nickel-catalyzed cross-coupling reactions . It interacts with various enzymes and proteins, facilitating the coupling of challenging heteroaryl halides with alkyl halides . The nature of these interactions is primarily catalytic, enabling the reaction to proceed under milder conditions than would otherwise be possible .

Cellular Effects

The effects of Pyridine-2,6-dicarboximidamide dihydrochloride on cells and cellular processes are primarily related to its role in catalyzing cross-coupling reactions By facilitating these reactions, it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of Pyridine-2,6-dicarboximidamide dihydrochloride involves its role as a ligand in nickel-catalyzed cross-coupling reactions . It binds to nickel, forming a complex that can catalyze the coupling of diverse basic nitrogen heterocycles with primary and secondary alkyl halides

Properties

IUPAC Name |

pyridine-2,6-dicarboximidamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5.2ClH/c8-6(9)4-2-1-3-5(12-4)7(10)11;;/h1-3H,(H3,8,9)(H3,10,11);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMVDWSPWFNTRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=N)N)C(=N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394382-56-9 | |

| Record name | pyridine-2,6-dicarboximidamide dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

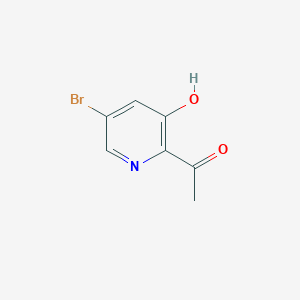

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Benzyl-2,6-diazaspiro[3.4]octan-7-one](/img/structure/B3101438.png)

![(1S,3S,5S)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B3101468.png)

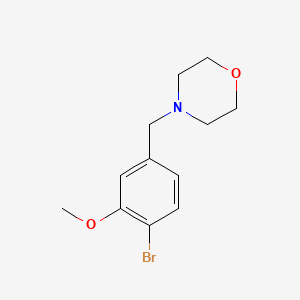

![1-[(2-Bromo-5-methoxyphenyl)methyl]piperidine](/img/structure/B3101506.png)

![6-Chloro-5-iodo-1H-imidazo[4,5-b]pyridine-2(3H)-thione](/img/structure/B3101514.png)